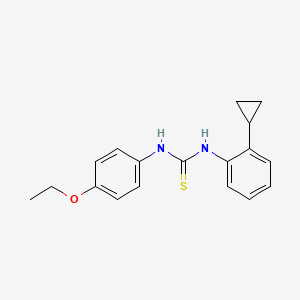

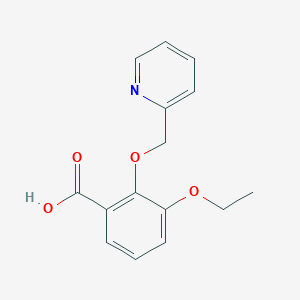

N-(2-环丙基苯基)-N'-(4-乙氧基苯基)硫脲

描述

Synthesis Analysis

Thiourea derivatives are synthesized through a variety of methods, often involving the reaction of isothiocyanates with amines. A study on the structural characterization of copper(II) complexes with thiourea derivatives provides insight into the synthesis processes of related compounds, where oxidative cyclization plays a significant role in forming new ligands and complexes (Tadjarodi et al., 2007).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-(2-cyclopropylphenyl)-N'-(4-ethoxyphenyl)thiourea, is characterized by X-ray diffraction analysis. These studies reveal details about bond lengths, angles, and overall molecular conformation, highlighting the significance of hydrogen bonding interactions and the structural implications of substituent groups (Hu et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, including [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the formation of diverse compounds with potential biological activity. These reactions often involve sequential steps like cycloaddition, deamination, and decarboxylation, demonstrating the reactivity and versatility of thiourea derivatives (Xie et al., 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives are influenced by their molecular structure. Properties such as melting points, solubility, and crystalline structure are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), which help understand the stability and physical behavior of these compounds under different conditions (Jironga, 2013).

Chemical Properties Analysis

The chemical properties of N-(2-cyclopropylphenyl)-N'-(4-ethoxyphenyl)thiourea and related compounds, such as their reactivity towards various reagents, ion recognition capabilities, and potential as plant-growth regulators, are explored through spectroscopic methods like IR, NMR, and UV-visible spectroscopy. These studies provide insights into the functional groups' behavior, electronic transitions, and interaction with ions or DNA (Hu et al., 2008).

科学研究应用

结构表征和络合物形成

硫脲衍生物因其与金属形成络合物的广泛研究,为理解其结构特征和在催化和材料科学中的潜在应用做出了贡献。例如,含硫脲衍生物的铜(II)络合物的合成和结构表征表明了这些化合物在与金属形成配位化合物方面的多功能性。该研究详细分析了配体和所得的铜络合物,突出了硫脲衍生物在开发具有催化和材料科学等各个领域潜在应用的新材料中的重要性 (Tadjarodi 等人,2007)。

生物活性

硫脲衍生物表现出广泛的生物活性,使其在药物化学和药物开发中引起关注。对新型酰基硫脲衍生物的合成、晶体结构以及体外和计算机模拟分子对接的研究表明了它们作为生物活性化合物的潜力。这包括抗氧化和抗溶血活性,表明它们可能用于开发治疗氧化应激和细胞损伤等因素的疾病 (Haribabu 等人,2015)。

抗菌和抗氧化研究

已经探索了硫脲衍生物的抗菌和抗氧化特性,显示出在解决微生物感染和氧化应激相关疾病方面具有重大潜力。通过环丙烷化合成的化合物表现出优异的抗菌和抗真菌特性,以及深远的抗氧化潜力。这些发现突出了硫脲衍生物在开发新型抗菌剂和抗氧化剂中的治疗前景 (Raghavendra 等人,2016)。

属性

IUPAC Name |

1-(2-cyclopropylphenyl)-3-(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-2-21-15-11-9-14(10-12-15)19-18(22)20-17-6-4-3-5-16(17)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUUDDUFATZRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)

![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)

![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)

![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)

![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)

![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)

![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)

![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)

![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)

![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)